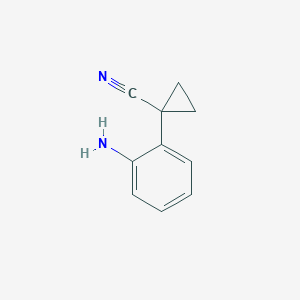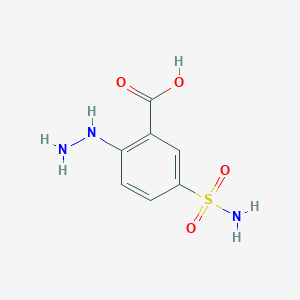
4-Amino-5-(aminomethyl)-2-ethylpyrimidine Dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-5-(aminomethyl)-2-ethylpyrimidine Dihydrochloride is a chemical compound with the molecular formula C7H14Cl2N4. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is often used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-(aminomethyl)-2-ethylpyrimidine Dihydrochloride typically involves the reaction of 2-ethylpyrimidine with formaldehyde and ammonia under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The dihydrochloride salt is formed by treating the free base with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and increases efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-5-(aminomethyl)-2-ethylpyrimidine Dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, which can have different functional groups attached to the pyrimidine ring, enhancing their chemical and biological properties.
Applications De Recherche Scientifique
4-Amino-5-(aminomethyl)-2-ethylpyrimidine Dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mécanisme D'action
The mechanism of action of 4-Amino-5-(aminomethyl)-2-ethylpyrimidine Dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme targeted. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Amino-5-aminomethyl-2-methylpyrimidine Dihydrochloride: Similar in structure but with a methyl group instead of an ethyl group.
5-Amino-4-imidazolecarboxamide: Another compound with similar functional groups but a different core structure.
Thiamine Hydrochloride: A vitamin B1 derivative with a similar pyrimidine ring structure.
Uniqueness
4-Amino-5-(aminomethyl)-2-ethylpyrimidine Dihydrochloride is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research applications, particularly in the development of new therapeutic agents.
Propriétés
Formule moléculaire |
C7H14Cl2N4 |
|---|---|
Poids moléculaire |
225.12 g/mol |
Nom IUPAC |
5-(aminomethyl)-2-ethylpyrimidin-4-amine;dihydrochloride |
InChI |
InChI=1S/C7H12N4.2ClH/c1-2-6-10-4-5(3-8)7(9)11-6;;/h4H,2-3,8H2,1H3,(H2,9,10,11);2*1H |
Clé InChI |
DROSBWAIGYVYOM-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NC=C(C(=N1)N)CN.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{3-[(3,4-Dichlorophenyl)amino]-1-methoxyprop-2-en-1-ylidene}propanedinitrile](/img/structure/B11727327.png)

![1-{3-[2-Chloro-5-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methanamine](/img/structure/B11727334.png)



![{[(2E)-3-phenylprop-2-en-1-ylidene]amino}thiourea](/img/structure/B11727368.png)
![N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11727382.png)

![1-(4-Chlorophenyl)-3-methoxy-3-[(methoxyimino)methyl]urea](/img/structure/B11727393.png)

![5-amino-N'-[(thiophen-2-yl)methylidene]-1H-1,2,4-triazole-3-carbohydrazide](/img/structure/B11727398.png)

